molecular formula C26H28N4O3 B2648252 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 955895-98-4

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2648252
CAS No.: 955895-98-4
M. Wt: 444.535
InChI Key: MPUWYPHMMOJFSF-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial, Antitumor, and Antioxidant Activities

  • Microwave-assisted synthesis of pyrazolopyridines, including similar compounds, has shown significant antioxidant, antitumor, and antimicrobial activities. These compounds were evaluated against liver and breast cell lines, showing promising results for liver cell line treatment. Their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, was also notable (El‐Borai et al., 2013).

Synthesis and Characterization of Pyrrole Derivatives

  • The synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) and its analysis through quantum chemical calculation, molecular electrostatic potential surface (MEP), and natural bond orbital interactions (NBO) have contributed to understanding the chemical behavior and potential applications of pyrrole derivatives (Singh et al., 2014).

Chemical Reactivity and Molecular Interactions

  • Studies on the molecular weaker interactions, spectroscopic analysis, and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) provided insights into the binding energy of dimer formation, electronic transitions, and the potential for nonlinear optical (NLO) applications (Singh et al., 2013).

Applications in Heterocyclic System Synthesis

  • The preparation of heterocyclic systems through the synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate highlights the versatility of similar compounds in generating structurally diverse heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical entities (Selič et al., 1997).

Fluorescent Probes for Carbon Dioxide Detection

  • The development of fluorescent probes based on the 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide showcases the potential application of similar compounds in environmental monitoring and biological research (Wang et al., 2015).

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-10-12-19(13-11-17)23-22(25(32)26(33)29(23)15-14-28(3)4)24(31)21-16-27-30(18(21)2)20-8-6-5-7-9-20/h5-13,16,23,31H,14-15H2,1-4H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCQOUZRZXVLQY-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(N(N=C3)C4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(N(N=C3)C4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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